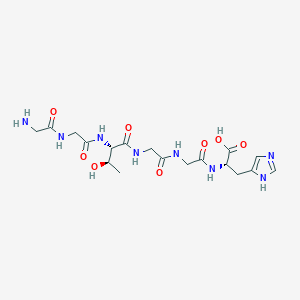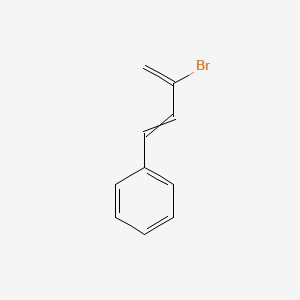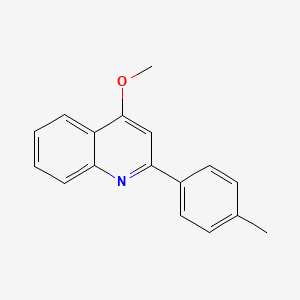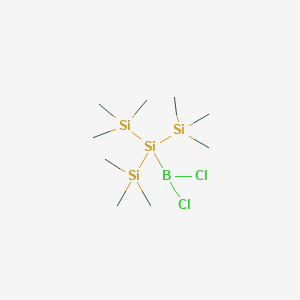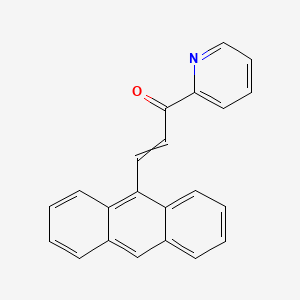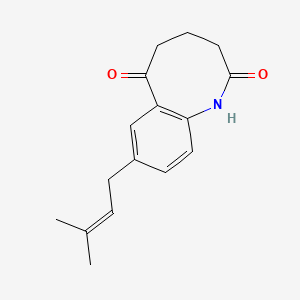
2,3,3-Trimethylhex-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethylhex-4-ynoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a triple bond in its structure, making it an alkyne derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylhex-4-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with a halogenated compound, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethylhex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to generate the nucleophilic species required for substitution reactions.
Major Products
The major products formed from these reactions include diketones, alkanes, alkenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethylhex-4-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethylhex-4-ynoic acid involves its interaction with molecular targets through its alkyne group. The triple bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3-Trimethylhexanoic acid: Lacks the triple bond, resulting in different chemical reactivity.
2,3,3-Trimethylhex-4-en-1-ol: Contains a double bond and a hydroxyl group, leading to distinct chemical properties.
2,3,3-Trimethylhex-4-yn-1-ol: Similar structure but with a hydroxyl group, affecting its reactivity and applications.
Uniqueness
2,3,3-Trimethylhex-4-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
505066-94-4 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2,3,3-trimethylhex-4-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-5-6-9(3,4)7(2)8(10)11/h7H,1-4H3,(H,10,11) |
InChI-Schlüssel |
KYDGEJUVLBFYKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C)(C)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


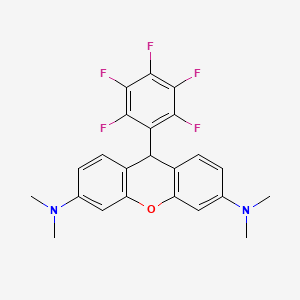
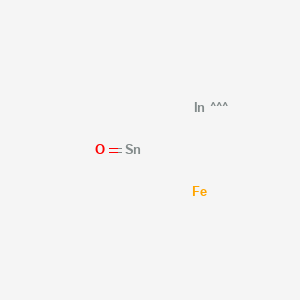
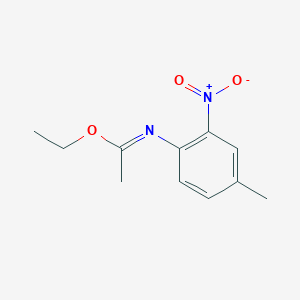

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
